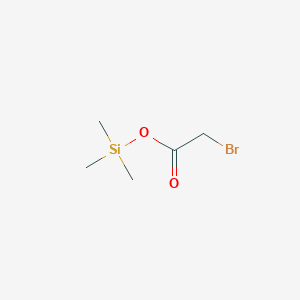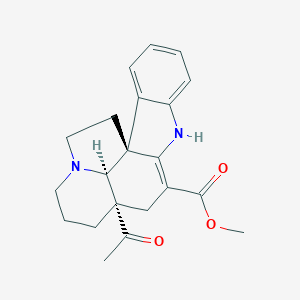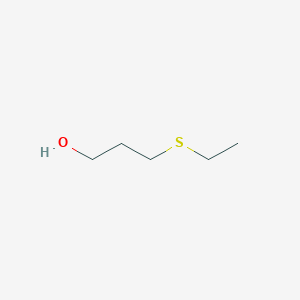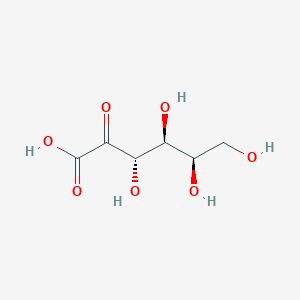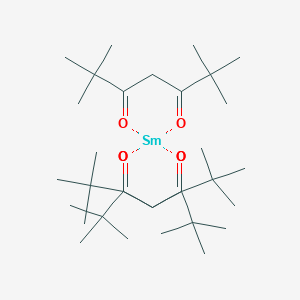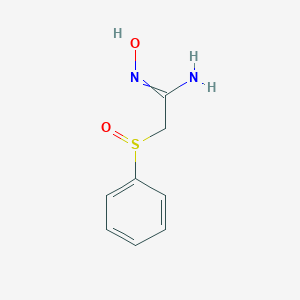
2-(Phenylsulfinyl)Acetamidoxime
Overview
Description
2-(Phenylsulfinyl)Acetamidoxime (PSAO) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PSAO is an organic compound that belongs to the class of amidoximes, which are organic compounds that contain a hydroxylamine group (-NOH) attached to an amide group (-CONH2). PSAO is synthesized through a simple and efficient method that involves the reaction of phenylsulfinylacetic acid with hydroxylamine hydrochloride.
Scientific Research Applications
Pharmacological Activity : Some derivatives of 2-(Phenylsulfinyl)Acetamidoxime have been found to possess pharmacological activities. For instance, a study on 2,5-Disubstituted 1,3,4-oxadiazole compounds, a class related to this compound, demonstrated notable antimicrobial and hemolytic activities (Gul et al., 2017).
Biological Mechanisms : The compound has been involved in studies exploring its effects on cellular mechanisms. For example, research has investigated the role of cyclo-oxygenase in cellular processes, which is relevant to the understanding of how similar compounds function at a molecular level (Lucas et al., 2005).
Environmental Impact and Treatment : Studies have also looked into the environmental impact of related compounds and methods for their removal. For instance, research on the degradation of acetaminophen, a compound related to this compound, by graphene/titanium dioxide nanotubes highlights the environmental aspects and treatment processes (Tao et al., 2015).
Toxicological Studies : There have been investigations into the toxicological effects of similar compounds, which are crucial for understanding the safety profile of this compound. A study on paracetamol-induced toxicity provides insights into the molecular and biochemical mechanisms of toxicity, which could be relevant for similar compounds (Bessems & Vermeulen, 2001).
Molecular Interaction and Binding : Research has also explored how compounds like this compound interact with biological systems at a molecular level. For instance, studies on the binding of modafinil, which has a similar sulfinyl group, to dopamine and norepinephrine transporters offer insights into the molecular interactions of these types of compounds (Madras et al., 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(benzenesulfinyl)-N'-hydroxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-8(10-11)6-13(12)7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKYGAOWCSLWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399571 | |
| Record name | ACMC-20aomf | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17665-59-7 | |
| Record name | ACMC-20aomf | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






